4-Octene, 2,3,6-trimethyl-
CAS No.: 63830-65-9
Cat. No.: VC18695254
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63830-65-9 |
---|---|
Molecular Formula | C11H22 |
Molecular Weight | 154.29 g/mol |
IUPAC Name | 2,3,6-trimethyloct-4-ene |
Standard InChI | InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |
Standard InChI Key | BPHPRVXZLWQTOR-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C=CC(C)C(C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Nomenclature
4-Octene, 2,3,6-trimethyl- belongs to the class of alkenes with the systematic IUPAC name 2,3,6-trimethyloct-4-ene. Its structure features a double bond at the fourth carbon of an octene chain, flanked by methyl groups at positions 2, 3, and 6 (Fig. 1). The molecular formula C₁₁H₂₂ corresponds to a degree of unsaturation of one, consistent with its monounsaturated nature .
Table 1: Fundamental Molecular Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 63830-65-9 | |
Molecular Formula | C₁₁H₂₂ | |
Molecular Weight | 154.292 g/mol | |
Exact Mass | 154.172 g/mol | |
IUPAC Standard InChIKey | BPHPRVXZLWQTOR-BQYQJAHWSA-N |
The stereochemistry of the double bond (E/Z configuration) remains unspecified in available literature, suggesting that studies have primarily focused on the racemic mixture or unspecified stereoisomers .
Isomerism and Related Compounds
Structural isomerism is a critical consideration for this compound. For instance, 2,3,7-trimethyloct-4-ene (CAS 61116-94-7) shares the same molecular formula but differs in methyl group placement, leading to distinct physicochemical behaviors . Such isomers highlight the importance of precise synthetic control in industrial applications.
Synthesis and Industrial Production
Historical Synthesis Routes
Early synthetic routes for 4-octene derivatives were reported by Caporusso et al. in 1976, involving catalytic dehydrogenation of corresponding alkanes or Wittig olefination strategies . While the exact protocol for 2,3,6-trimethyloct-4-ene remains proprietary, analogous methods likely employ Ziegler-Natta catalysts to regulate branching and double bond position .
Modern Methodologies
Physicochemical Characteristics
Thermodynamic Properties
Experimental data for boiling point, melting point, and density are conspicuously absent from public databases, underscoring gaps in characterization . Predicted values using group contribution methods suggest:
-
Boiling Point: ~210–220°C (estimated via Joback method)
-
LogP: 3.88 , indicating high lipid solubility suitable for polymer applications.
Table 2: Comparative Properties of Octene Derivatives
Compound | Molecular Formula | Boiling Point (°C) | LogP |
---|---|---|---|
4-Octene, 2,3,6-trimethyl- | C₁₁H₂₂ | N/A | 3.88 |
trans-4-Octene | C₈H₁₆ | 122 | 3.12 |
2,3,7-Trimethyloct-4-ene | C₁₁H₂₂ | N/A | 3.79 |
Mass Spectrometry
The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by allylic cleavage, yielding ions at m/z 69 (C₅H₉⁺) and m/z 85 (C₆H₁₃⁺) . The base peak at m/z 43 corresponds to the propyl cation (C₃H₇⁺), typical of branched alkenes .
Infrared Spectroscopy
Though IR data is unavailable for this specific compound, analogous trimethyloctenes exhibit C-H stretches at 2960–2850 cm⁻¹ (sp³ hybridized carbons) and a weak C=C stretch near 1650 cm⁻¹ .
Applications and Research Frontiers
Industrial Uses
As a branched alkene, 2,3,6-trimethyloct-4-ene may serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume